1-(Thiophen-2-YL)hexan-1-amine

Description

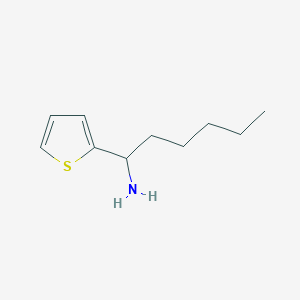

1-(Thiophen-2-yl)hexan-1-amine is an aliphatic amine featuring a hexyl chain with a primary amine group at the terminal position and a thiophen-2-yl substituent at the same carbon.

Properties

Molecular Formula |

C10H17NS |

|---|---|

Molecular Weight |

183.32 g/mol |

IUPAC Name |

1-thiophen-2-ylhexan-1-amine |

InChI |

InChI=1S/C10H17NS/c1-2-3-4-6-9(11)10-7-5-8-12-10/h5,7-9H,2-4,6,11H2,1H3 |

InChI Key |

WESRBQACWYOJGA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(C1=CC=CS1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Thiophen-2-YL)hexan-1-amine can be synthesized through several methods. One common approach involves the reaction of thiophene with hexylamine under specific conditions. The synthesis typically involves:

Reagents: Thiophene, hexylamine, and a suitable catalyst.

Conditions: The reaction is often carried out under reflux conditions with a solvent such as ethanol or toluene.

Procedure: Thiophene is reacted with hexylamine in the presence of a catalyst, and the mixture is heated under reflux. The product is then purified through distillation or recrystallization.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. This can include continuous flow reactors and advanced purification techniques to ensure the compound’s purity and quality.

Chemical Reactions Analysis

1-(Thiophen-2-YL)hexan-1-amine undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, which can affect the amine group or the thiophene ring.

Substitution: The amine group can undergo substitution reactions with alkyl halides or acyl chlorides, forming secondary or tertiary amines.

Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and alkylating agents (e.g., alkyl halides). Reaction conditions vary depending on the desired transformation, often involving specific temperatures and solvents.

Major Products Formed:

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced amine derivatives.

Substitution: Secondary or tertiary amines.

Scientific Research Applications

1-(Thiophen-2-YL)hexan-1-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a potential drug candidate due to its structural features that may interact with biological targets.

Industry: Utilized in the development of materials with specific electronic or optical properties, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 1-(Thiophen-2-YL)hexan-1-amine involves its interaction with molecular targets, such as enzymes or receptors. The thiophene ring and amine group can form specific interactions with these targets, leading to various biological effects. The exact pathways depend on the specific application and target, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-(Thiophen-2-yl)hexan-1-amine can be contextualized against related amines with varying substituents or backbone modifications. Below is a comparative analysis:

Structural and Physicochemical Properties

Functional and Application Differences

- Electrochromic Potential: Compounds like 6-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)hexan-1-amine (TPHA) exhibit strong electrochromic behavior due to conjugated thiophene units, suggesting that this compound may similarly serve in conductive polymer matrices .

- Biomedical Relevance : Fluorinated analogs (e.g., 1-(2-Fluorophenyl)hexan-1-amine hydrochloride) are often explored for pharmacological activity, but the thiophene variant’s bioactivity remains uncharacterized in the provided data .

- Steric and Electronic Effects : The cyclohexane and cyclopropane derivatives introduce rigidity, which could hinder conformational flexibility compared to the linear hexyl chain in this compound .

Biological Activity

1-(Thiophen-2-YL)hexan-1-amine is an organic compound characterized by a hexanamine chain with a thiophene ring at the second position. Its molecular formula is CHNS, and it has garnered attention for its potential biological activities, especially in medicinal chemistry. The compound's unique electronic properties due to the thiophene moiety make it a candidate for various therapeutic applications.

- Molecular Weight : 185.32 g/mol

- CAS Number : 1864056-06-3

- Structure : The compound features a straight-chain hexanamine with a thiophene ring, which influences its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes within cellular pathways. Research indicates that compounds of this class may:

- Bind to Receptors : this compound may bind to neurotransmitter receptors, influencing neuronal signaling.

- Modulate Enzyme Activity : It may affect the activity of enzymes involved in metabolic processes, potentially leading to therapeutic effects.

- Alter Cellular Signaling : The compound can influence signaling pathways, which might result in changes in cell proliferation and apoptosis.

Study 1: Interaction Studies

Research involving interaction studies of this compound has highlighted its potential effects on cellular processes. These studies are essential for understanding the compound's therapeutic potential and safety profile.

Study 2: Comparison with Related Compounds

A comparative analysis of structurally related compounds provides insights into the unique properties of this compound:

| Compound Name | Molecular Formula | Key Features | Similarity |

|---|---|---|---|

| 1-(Thiophen-3-yl)hexan-1-amine | CHNS | Different thiophene substitution | 0.98 |

| (S)-1-(Thiophen-2-YL)ethanamine | CHNS | Shorter carbon chain; potential chiral properties | 0.93 |

| N-Methyl-(thiophen-2-yloxy)-ethanamine | CHNOS | Contains an ether functionality; potentially different reactivity | 0.90 |

| 3-Thiophenemethylamine | CHNS | Variations in the position of the thiophene group | 0.85 |

This table illustrates how variations in structure can influence biological activity and therapeutic potential.

Research Findings

Several research articles have examined the biological implications of thiophene derivatives:

- A study reported that thiophene-containing compounds exhibited significant inhibition of tubulin polymerization, leading to cell cycle arrest in cancer cells .

- Another investigation highlighted the anti-inflammatory properties of related compounds, suggesting that modifications to the thiophene ring can enhance biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.